Baricitinib phosphate is a small molecule inhibitor of Janus kinases (JAKs) 1 and 2 []. It belongs to the class of drugs known as JAK inhibitors []. Baricitinib phosphate has emerged as a subject of scientific research due to its ability to modulate immune responses by targeting specific signaling pathways within cells []. It selectively inhibits JAK1 and JAK2, enzymes involved in the signaling of various cytokines that play a role in inflammation and immune responses [].
Future Directions
Investigating its long-term efficacy and safety in various diseases [, ].
Exploring its potential in other immune-mediated conditions [].
Optimizing dosing regimens for different patient populations [].
Further elucidating its mechanisms of action in various disease models [, ].
Conducting head-to-head trials comparing baricitinib phosphate to other available treatments [, , ].
Related Compounds
Tofacitinib
Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK3 with some activity against JAK1 and JAK2. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis. [, , ]
Relevance: Tofacitinib is structurally related to Baricitinib phosphate as both are small molecule inhibitors of the JAK family of tyrosine kinases. They share a similar core structure, with variations in the substituent groups, contributing to their differences in selectivity and potency towards JAK isoforms. [, ]
Ruxolitinib
Compound Description: Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera. []
Relevance: Similar to Baricitinib phosphate, Ruxolitinib belongs to the class of JAK inhibitors, highlighting their shared mechanism of action by targeting the JAK-STAT pathway. The two compounds exhibit structural similarities in their core scaffold while differing in substituent groups, which influence their selectivity for JAK isoforms. []
Upadacitinib
Compound Description: Upadacitinib is a selective JAK1 inhibitor, approved for the treatment of moderate-to-severe atopic dermatitis, rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis. [, , ]
Relevance: Upadacitinib is grouped into the same chemical class as Baricitinib phosphate as a JAK inhibitor. Their structural similarity lies in their core scaffold, with variations in their substituent groups impacting their selectivity profiles. Compared to the broader inhibitory profile of Baricitinib phosphate (JAK1/2), Upadacitinib demonstrates a higher selectivity for JAK1. [, , ]
Abrocitinib
Compound Description: Abrocitinib is a selective JAK1 inhibitor used for the treatment of moderate-to-severe atopic dermatitis. []
Relevance: Similar to Baricitinib phosphate, Abrocitinib belongs to the chemical class of JAK inhibitors and targets the JAK-STAT pathway, specifically exhibiting selectivity for JAK1. Although their exact structures might differ, their shared classification as JAK1 inhibitors and their application in treating atopic dermatitis highlight their overlapping biological activities and potential structural similarities. []
Filgotinib
Compound Description: Filgotinib is a selective JAK1 inhibitor that has shown efficacy in treating rheumatoid arthritis. [, ]
Relevance: Filgotinib and Baricitinib phosphate belong to the same chemical class of JAK inhibitors and share a similar mechanism of action by targeting the JAK-STAT pathway. Notably, Filgotinib exhibits a higher selectivity for JAK1 compared to Baricitinib phosphate's broader JAK1/2 inhibition. This difference in selectivity arises from variations in their chemical structures, specifically the substituents surrounding their core scaffolds. [, ]
Methotrexate
Compound Description: Methotrexate is an antimetabolite and antifolate drug widely used in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis. [, , ]
Relevance: While not structurally related to Baricitinib phosphate, Methotrexate is often used in combination with Baricitinib phosphate for treating rheumatoid arthritis. Clinical trials have demonstrated the superior efficacy of this combination therapy over Methotrexate alone in managing disease activity and inhibiting structural joint damage progression in rheumatoid arthritis patients. [, , ]
Adalimumab
Compound Description: Adalimumab is a tumor necrosis factor (TNF) inhibitor, acting as a biologic disease-modifying antirheumatic drug (bDMARD). It is used in the treatment of various autoimmune diseases, including rheumatoid arthritis. []
Relevance: Although not structurally similar to Baricitinib phosphate, Adalimumab serves as a comparator drug in rheumatoid arthritis clinical trials. Studies like RA-BEAM directly compare the efficacy of Baricitinib phosphate to Adalimumab, both in combination with Methotrexate, for managing disease activity and structural damage progression. []
Ciclosporin
Compound Description: Ciclosporin is an immunosuppressant drug, commonly used to prevent organ rejection after transplantation and to treat autoimmune diseases. []
Relevance: While not structurally related to Baricitinib phosphate, Ciclosporin is relevant in this context as a treatment option for patients with moderate-to-severe atopic dermatitis. Clinical trials evaluating Baricitinib phosphate often include patients who have shown an inadequate response, intolerance, or have a contraindication to Ciclosporin, highlighting Baricitinib phosphate's potential as an alternative therapeutic option in such cases. []
Dupilumab
Compound Description: Dupilumab is a monoclonal antibody that targets the shared receptor subunit for interleukin-4 (IL-4) and interleukin-13 (IL-13), effectively blocking the signaling of both interleukins. It is approved for the treatment of atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyps. [, ]
Relevance: While Dupilumab and Baricitinib phosphate share a therapeutic application in treating atopic dermatitis, they are not structurally related. Dupilumab is a biologic drug targeting specific interleukins, whereas Baricitinib phosphate is a small molecule JAK inhibitor. In clinical practice, Baricitinib phosphate is considered a potential treatment option for patients with inadequate response to Dupilumab, suggesting different mechanisms of action and highlighting Baricitinib phosphate's potential in managing difficult-to-treat atopic dermatitis. [, ]
Remdesivir
Compound Description: Remdesivir is a broad-spectrum antiviral medication effective against a range of RNA viruses, including SARS-CoV-2. It acts as an adenosine nucleotide analog, interfering with viral RNA replication. [, ]
Relevance: While not structurally similar to Baricitinib phosphate, Remdesivir is relevant in the context of treating hospitalized patients with COVID-19. Clinical trials have investigated the synergistic effects of combining Baricitinib phosphate with Remdesivir, demonstrating improved recovery time, enhanced clinical status, and reduced mortality compared to Remdesivir alone, particularly in patients requiring high-flow oxygen or noninvasive ventilation. [, ]
Tocilizumab
Compound Description: Tocilizumab is an immunosuppressive drug that acts as an interleukin-6 receptor antagonist. It is used to treat rheumatoid arthritis, juvenile idiopathic arthritis, and giant cell arteritis. [, , ]
Relevance: While not structurally related to Baricitinib phosphate, Tocilizumab is considered a comparable treatment option for hospitalized COVID-19 patients. Both drugs modulate the immune response, although through different mechanisms. Tocilizumab directly targets the interleukin-6 receptor, while Baricitinib phosphate inhibits JAK1/2, affecting downstream signaling of various cytokines, including interleukin-6. Clinical studies have directly compared Tocilizumab and Baricitinib phosphate, suggesting similar efficacy and safety profiles in managing COVID-19. [, , ]
Source and Classification
Baricitinib phosphate was developed by Eli Lilly and Company and has been approved for medical use in several countries. It falls under the category of Janus kinase inhibitors, which are increasingly recognized for their role in treating various inflammatory diseases. The compound exists in multiple polymorphic forms, with the anhydrous crystalline form I being the most common.
Synthesis Analysis
Methods and Technical Details
The synthesis of Baricitinib phosphate involves several steps, typically starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process includes:
Amino Protection: The initial step involves protecting the amino group of the starting material.
Formation of Intermediates: The protected compound undergoes reactions with hydrazine hydrate and acraldehyde to form intermediate compounds through a one-pot process.
Coupling Reaction: Subsequent reactions involve coupling with other reagents to build the desired structure.
Deprotection: Final steps include deprotecting intermediates to yield Baricitinib phosphate.
Molecular Structure Analysis
Structure and Data
Baricitinib phosphate features a unique molecular structure characterized by three aromatic rings and an azetidine ring. It is achiral, which simplifies its pharmacological profile. The compound's structure allows it to interact effectively with Janus kinases, inhibiting their activity. Key structural data includes:
Baricitinib phosphate undergoes various chemical reactions during its synthesis:
Michael Addition Reaction: This reaction forms key intermediates by adding nucleophiles to electrophilic centers.
Suzuki Coupling: A pivotal step that involves coupling boronic acids with aryl halides to form biaryl compounds.
Amidation: The final step involves reacting an intermediate with ethanesulfonyl chloride to yield the final product through amidation processes.
These reactions are crucial for constructing the complex molecular architecture of Baricitinib phosphate.
Mechanism of Action
Process and Data
Baricitinib phosphate exerts its therapeutic effects by selectively inhibiting Janus kinases 1 and 2, which play vital roles in the signaling pathways of various pro-inflammatory cytokines such as interleukin-6 and interleukin-23. By blocking these pathways, Baricitinib phosphate reduces inflammation and modulates immune responses in conditions like rheumatoid arthritis.
Key pharmacokinetic parameters include:
Bioavailability: Approximately 80% when administered orally.
Peak Concentration Time (tmax): About 1 hour post-administration.
Absorption: Dose-proportional absorption observed in clinical studies.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Baricitinib phosphate has distinct physical and chemical properties:
Solubility: Practically insoluble in physiological pH media but exhibits high solubility in certain conditions.
Polymorphism: Exists in multiple crystalline forms, which can affect its pharmacokinetics.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
These properties are critical for formulation development and impact the drug's bioavailability.
Applications
Scientific Uses
Baricitinib phosphate is primarily used in clinical settings for managing rheumatoid arthritis. Its ability to inhibit Janus kinases makes it a valuable therapeutic option for patients who do not respond adequately to traditional disease-modifying antirheumatic drugs (DMARDs). Additionally, ongoing research explores its potential applications in other inflammatory conditions such as atopic dermatitis and alopecia areata, highlighting its versatility as an immunomodulatory agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Baricitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5. It is an FDA approved selective Janus Kinase 1 and 2 (JAK1 and JAK2) inhibitor used for the treatment of rheumatoid arthritis. It has a role as an antirheumatic drug, an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an anti-inflammatory agent, an immunosuppressive agent and an antiviral agent. It is a pyrrolopyrimidine, a member of pyrazoles, a member of azetidines, a sulfonamide and a nitrile. Baricitinib is a Janus kinase (JAK) inhibitor. JAKs are tyrosine protein kinases that play an important role in pro-inflammatory signaling pathways. Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis. By inhibiting the actions of JAK1 and JAK2, baricitinib attenuates JAK-mediated inflammation and immune responses. Baricitinib was first approved by the European Commission (EC) in February 2017 for the treatment of rheumatoid arthritis in adults and was later approved by the FDA in 2018. The EC later approved baricitinib for the treatment of atopic dermatitis, making it the first JAK inhibitor used for this indication in Europe. While baricitinib was granted emergency use as a treatment for COVID-19 in combination with [remdesivir] under the Emergency Use Authorization (EUA) in November 2020, the FDA fully approved the use of baricitinib for the treatment of COVID-19 in May 2022. Baricitinib is a Janus Kinase Inhibitor. The mechanism of action of baricitinib is as a Janus Kinase Inhibitor. Baricitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis, severe alopecia areata, and, in combination with remdesivir, severe COVID-19 in hospitalized patients requiring supplementary oxygen. Baricitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury. Baricitinib is an orally bioavailable inhibitor of Janus kinases 1 and 2 (JAK1/2), with potential anti-inflammatory, immunomodulating and antineoplastic activities. Upon administration, baricitinib binds to JAK1/2, which inhibits JAK1/2 activation and leads to the inhibition of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This decreases the production of inflammatory cytokines and may prevent an inflammatory response. In addition, baricitinib may induce apoptosis and reduce proliferation of JAK1/2-expressing tumor cells. JAK kinases are intracellular enzymes involved in cytokine signaling, inflammation, immune function and hematopoiesis; they are also upregulated and/or mutated in various tumor cell types.
Potassium (K+) channels are categorized by their mode of activation and the number of transmembrane segments. The voltage-gated six-transmembrane K+ channels include KCNQ1, first recognized for its role in cardiac function and subsequently in hearing, gastrointestinal chloride secretion, and other processes. ML-277 is a potent activator of KCNQ1 channels (EC50 = 260 nM). The EC50 value of this compound at the related channels KCNQ2, KCNQ4, and hERG exceeds 30 µM. ML-277 potentiates both homomultimeric KCNQ1 channels and unsaturated heteromultimeric (KCNQ1/KCNE1) channels in model cardiomyocytes and augments delayed rectifier K+ current in cultured human cardiomyocytes. Novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator ML 277 is a selective Kv7.1 potassium channel activator and can be applied to treatments involving the correction of heart, respiratory or brain malfunctions as a result of gene mutation. ML277(CID53347902) is a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator with EC50 of 270 nM. IC50 value: 270 nM (EC50) Target: K(v)7.1 activatorML277 was shown to be highly selective against other KCNQ channels (>100-fold selectivity versus KCNQ2 and KCNQ4) as well as against the distantly related hERG potassium channel.
BS-181 is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC50 value of 21 nM. It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7.1 BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice. BS-181 is a highly selective CDK7 inhibitor with IC50 of 21 nM. ; >40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9. IC50 Value: 21 nMTarget: CDK7in vitro: BS-181 is a small molecule inhibitor of CDK7 in a cell-free environment, which displays more potential activity than roscovitine with IC 50 of 510 nM. Among the CDKs and other 69 kinases from many different classes, BS-181 shows high inhibitory selectivity for CDK7, inhibits CDK2 at concentrations lower than 1 μM which being inhibited 35-fold less potently (IC50 with 880 nM) than CDK7, shows slight inhibition for CDK1, CDK4, CDK5, CDK6 and CDK9 with IC50 values higher than 3.0 μM, and only shows inhibition for several kinases from other classes at high concentrations (>10 μM). BS-181 promotes cell cycle arrest and inhibits the cancer cell growth of a range of tumor types, including breast, lung, prostate and colorectal cancer with IC50 in the range of 11.5-37 μM. In MCF-7 cells, BS-181 inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), and promotes cell cycle arrest and apoptosis to inhibit the growth of cancer cell lines. in vivo: BS-181 is stable in vivo with a plasma elimination half-life in mice of 405 minutes after i.p. administration of 10 mg/kg. BS-181 inhibits the growth of MCF-7 xenografts in the nude mice model in a dose-dependent manner, with 25% and 50% reduction in tumor growth after 2 weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively without apparent toxicity.
A synthetic form of exendin-4, a 39-amino acid peptide isolated from the venom of the GILA MONSTER lizard (Heloderma suspectum). Exenatide increases CYCLIC AMP levels in pancreatic acinar cells and acts as a GLUCAGON-LIKE PEPTIDE-1 RECEPTOR (GLP-1) agonist and incretin mimetic, enhancing insulin secretion in response to increased glucose levels; it also suppresses inappropriate glucagon secretion and slows gastric emptying. It is used as an anti-diabetic and anti-obesity agent.
CPDA is a novel potent SHIP2 inhibitor that can effectively ameliorate insulin resistance in 3T3-L1 adipocytes.Target: SHIP2in vitro: CPDA was found to enhance insulin signaling.in vivo: CPDA greatly improves abnormal glucose metabolism in diabetic animals. CPDA was also found to improve the abnormal glucose metabolism in db/db mice.